2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Overview
Description
2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a compound that features a unique combination of a thian ring and a 1,2,3-triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its diverse reactivity and potential biological activity.
Preparation Methods
The synthesis of 2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Thian Ring: The thian ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Click Chemistry: The 1,2,3-triazole ring is often introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction is highly efficient and provides the triazole ring in good yields.
Final Assembly: The final step involves the coupling of the thian ring with the triazole ring, followed by the introduction of the ethan-1-ol moiety. This can be achieved through various coupling reactions, such as nucleophilic substitution or esterification.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or esterification.
Common reagents and conditions used in these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: H2/Pd-C
Substitution reagents: SOCl2 (Thionyl chloride), Ac2O (Acetic anhydride)
Major products formed from these reactions include carbonyl compounds, dihydrotriazole derivatives, and various substituted derivatives.
Scientific Research Applications
2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with sulfur and nitrogen heterocycles.
Materials Science: The unique combination of thian and triazole rings can be exploited in the design of novel materials with specific electronic or photophysical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further functionalization.
Mechanism of Action
The mechanism of action of 2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The presence of both sulfur and nitrogen atoms allows for diverse binding modes and potential inhibition of target proteins.
Comparison with Similar Compounds
Similar compounds to 2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol include:
2-(1,2,3-Triazol-4-yl)ethanol:
Thiazole derivatives: These compounds contain a thiazole ring instead of a thian ring, which can lead to different reactivity and biological activity.
Triazole-thiazole hybrids: These compounds combine both triazole and thiazole rings, offering a different set of properties compared to the thian-triazole combination.
The uniqueness of this compound lies in its combination of a thian ring and a triazole ring, which provides a distinct set of chemical and biological properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
2-[1-(thian-4-yl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c13-4-1-8-7-12(11-10-8)9-2-5-14-6-3-9/h7,9,13H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDQHZIVXKGFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C=C(N=N2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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